molecular formula C13H16N2O2S B2888673 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole CAS No. 324009-28-1

1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole

Cat. No.: B2888673
CAS No.: 324009-28-1
M. Wt: 264.34
InChI Key: OAEVVXAORQYRBH-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with three methyl groups and a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with a phenylsulfonylmethylating agent. Common reagents used in this synthesis include phenylsulfonyl chloride and a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

    Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: Lacks the phenylsulfonylmethyl group, making it less versatile in certain chemical reactions.

    4-Phenylsulfonylmethylpyrazole: Lacks the three methyl groups, which may affect its reactivity and biological activity.

Uniqueness

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-1,3,5-trimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10-13(11(2)15(3)14-10)9-18(16,17)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEVVXAORQYRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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